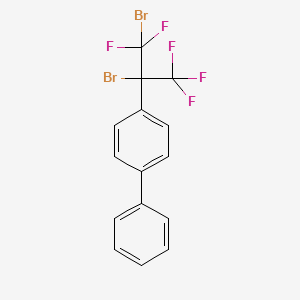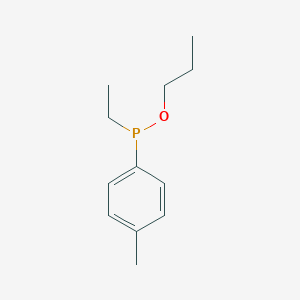![molecular formula C8H8BrN3OS B14579603 [(E)-(3-bromo-2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14579603.png)
[(E)-(3-bromo-2-hydroxyphenyl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazine-1-carbothioamide is a complex organic compound featuring a brominated cyclohexadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazine-1-carbothioamide typically involves the halogenation of quinone imines. The process begins with the preparation of the quinone imine precursor, followed by bromination under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often involve the use of bromine in an appropriate solvent, such as chloroform or acetic acid, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexadienone compounds .
Scientific Research Applications
2-[(5-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The bromine atom plays a crucial role in enhancing the compound’s reactivity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)acetamide
Uniqueness
2-[(5-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazine-1-carbothioamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its non-brominated analogs . This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H8BrN3OS |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
[(E)-(3-bromo-2-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8BrN3OS/c9-6-3-1-2-5(7(6)13)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+ |
InChI Key |
XWYWQOKHTWKNBX-NYYWCZLTSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)O)/C=N/NC(=S)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14579522.png)







![N-[3-(Trifluoromethyl)benzoyl]-L-aspartic acid](/img/structure/B14579562.png)



![Acetic acid;3-[benzyl(dimethyl)silyl]propan-1-ol](/img/structure/B14579588.png)
![1-[4-(Benzenesulfonyl)phenoxy]-1-bromo-3,3-dimethylbutan-2-one](/img/structure/B14579594.png)
